molecular formula C5H9O6- B1235713 D-Xylonate

D-Xylonate

Cat. No.: B1235713
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-FLRLBIABSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Xylonate, the ionized form of D-xylonic acid, is a versatile C5 platform chemical derived from D-xylose, a major sugar in hemicellulosic biomass . As a non-food derived compound, it is listed by the US Department of Energy as one of the 30 potential high-value biomass chemicals . Its primary research value lies in serving as a key precursor in the biosynthesis of valuable compounds, most notably D-1,2,4-butanetriol (BTO) . BTO is a C4 platform compound with wide applications in the military and pharmaceutical fields, and D-xylonate is a key intermediate in its efficient microbial production from xylose . The low catalytic activity of the enzyme D-xylonate dehydratase, which converts D-xylonate to the next intermediate in the pathway, is a known bottleneck in this process, making D-xylonate a focal point in metabolic engineering studies aimed at improving BTO yields . Beyond BTO production, D-xylonate has reported applications as a complexing agent or chelator, a dispersant in concrete, and as a building block for co-polyamides, polyesters, and hydrogels . It is considered a promising, cost-effective alternative to D-gluconic acid for use in various industrial sectors . In microbial systems, D-xylonate is naturally formed in the first step of the oxidative metabolism of D-xylose by certain bacteria and archaea via the action of D-xylose or D-glucose dehydrogenases . It can be further metabolized through non-phosphorylative pathways, such as the Dahms pathway, which splits a downstream derivative into pyruvate and glycolaldehyde, enabling the production of other chemicals like ethylene glycol, glycolic acid, and lactic acid . This product is strictly labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human diseases. It must not be used for personal or therapeutic applications.

Properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4-/m1/s1

InChI Key

QXKAIJAYHKCRRA-FLRLBIABSA-M

SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Microbial Production and Strain Performance

Yeast Strains

  • S. cerevisiae: Lower D-xylonate productivity (0.16 g/L/h) due to intracellular acid accumulation (~170 mg/g biomass) and impaired viability .
  • Kluyveromyces lactis: Higher titer (6.3 g/L) and rate (0.16 g/L/h) owing to efficient export mechanisms and natural D-xylose utilization .
  • P. kudriavzevii: Reduced intracellular accumulation (63 mg/g biomass) and enhanced tolerance, making it promising for scale-up .
Table 3: D-Xylonate Production in Microbial Hosts
Organism Titer (g/L) Productivity (g/L/h) Key Limitation
E. coli (Engineered) 27.3 0.38 Competition with xylAB genes
K. lactis 6.3 0.16 Low NADPH dependency
S. cerevisiae 4.25 0.11 Intracellular toxicity

Industrial and Research Implications

  • Genetic Engineering : PyjhI promoter-driven switches in E. coli reduce D-xylonate accumulation, improving BTO yield (31% molar) .
  • Enzyme Engineering : Dehydratases with [2Fe-2S] clusters and Mg²⁺ ions (e.g., CcXyDHT) offer targets for enhancing catalytic efficiency .
  • Process Optimization : pH control (optimal pH 5.5) and co-substrate addition mitigate acid stress in yeast .

Preparation Methods

Enzyme Preparation and Cofactor Regeneration

The xylose dehydrogenase (XylB) from Caulobacter crescentus is central to enzymatic D-xylonate synthesis. This NAD+-dependent enzyme oxidizes D-xylose to D-xylonolactone, which spontaneously hydrolyzes to D-xylonate. A major breakthrough involves coupling XylB with Clostridium kluyveri alcohol dehydrogenase (ADH) to regenerate NAD+ in situ. ADH reduces acetaldehyde to ethanol, recycling NAD+ with a turnover number >1,000. This orthogonal cascade eliminates the need for stoichiometric cofactor addition, reducing costs by 95% compared to traditional methods.

Cell-free extracts (CFE) containing overexpressed XylB are preferred over purified enzyme preparations. CFE retains >80% activity after 150 days at 4°C and reduces production costs by avoiding protein purification. The system operates in 10 mM NH₄HCO₃ buffer (pH 8.0), where D-xylonate formation is monitored via continuous NaOH titration to maintain pH.

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

Table 1: Optimization of Enzymatic D-Xylonate Synthesis

ParameterOptimal ValueConversion (%)Reaction Time (h)
D-Xylose concentration250 mM9624
NAD+ concentration0.33 mM>953–24
XylB activity27 U9624
Acetaldehyde/D-xylose ratio3:1>953

Notably, ethanol accumulation above 130 mM inhibits XylB, necessitating careful control of acetaldehyde feed rates. At 250 mM D-xylose, the reaction achieves a volumetric productivity of 15.66 g/(L·h), sixfold higher than fermentative benchmarks.

Scale-Up to Multigram Quantities

The process was scaled to 10 g using CFE (162.5 U/mL XylB) and ADH (3600 U). Post-reaction, proteins were precipitated with ethanol (1:3 v/v), and volatile components (NH₄HCO₃, acetaldehyde, ethanol) were removed via rotary evaporation. Successive water washes and lyophilization yielded D-xylonate as a hygroscopic sodium salt (94% yield, 0.45 H₂O per molecule confirmed by elemental analysis). NMR analysis (δ 3.50–4.10 ppm, J = 8–12 Hz) confirmed product purity without chromatography.

Fermentative Production Using Genetically Modified Organisms

Bacterial Systems

Gluconobacter oxydans natively produces D-xylonate but suffers from inhibitor sensitivity in lignocellulosic hydrolysates. Engineering Escherichia coli with C. crescentus XylB improved tolerance, achieving 45 g/L D-xylonate at 30% the volumetric rate of G. oxydans. Pseudomonas putida variants modified with xylose transporters reached 120 g/L but required prolonged fermentation (>72 h).

Yeast-Based Systems

Saccharomyces cerevisiae expressing Trichoderma reesei D-xylose dehydrogenase produced 3.8 g/L D-xylonate with concomitant xylitol formation (4.8 g/L). Kluyveromyces lactis strains achieved higher titers (58 g/L) but required pH control to mitigate lactone accumulation.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Fermentative D-Xylonate Synthesis

MetricEnzymatic MethodFermentative Method
Maximum titer250 mM (33.3 g/L)190 g/L
Volumetric productivity15.66 g/(L·h)2.6 g/(L·h)
Reaction time2–24 h48–72 h
ByproductsEthanol, CO₂Xylitol, acetate
Scalability10 g demonstrated1,000 L bioreactors

Enzymatic methods excel in speed and simplicity, while fermentation offers higher final titers. The enzymatic route avoids metabolic bottlenecks but requires expensive D-xylose substrates.

Q & A

Q. Which microbial systems are most effective for D-xylonate production, and what experimental factors influence their productivity?

Answer: The industrial yeast strain Saccharomyces cerevisiae B67002 achieves high D-xylonate titers (e.g., 43 g/L) at rates of ~0.5 g/L/h under pH 5.5 conditions . Comparatively, Kluyveromyces lactis expressing T. reesei Xyd1 produces 19 g/L D-xylonate with a rate of 0.16 g/L/h, outperforming lab S. cerevisiae strains under similar conditions . Key factors include pH optimization (e.g., reduced viability at pH 3 ), substrate concentration, and co-expression of lactonase (xylC) to mitigate intracellular acid toxicity .

Q. How is the Dahms pathway engineered for efficient D-xylonate assimilation in Escherichia coli?

Answer: The Dahms pathway relies on endogenous dehydratase and keto-acid aldolase activities in E. coli. To optimize D-xylonate catabolism, synthetic promoters like PyjhI (from the yjhIHG operon) were developed to regulate gene expression. This promoter reduced D-xylonate accumulation by 31% and improved 1,2,4-butanetriol (BTO) yield via feedback-controlled genetic switches . Pathway efficiency is further enhanced by balancing expression levels of yagEF and yjhIHG operons .

Q. What enzymatic pathways convert D-xylonate into downstream metabolites in halophilic archaea?

Answer: In Haloferax volcanii, D-xylonate is converted to α-ketoglutarate or pyruvate via NAD(P)^+-dependent enzymes. Assays using 20 mM D-xylonate in 2.5 M KCl buffer (pH 7.5) confirmed activity in crude extracts, highlighting the role of halophilic adaptations in stabilizing enzymatic function under extreme conditions .

Q. How does pH influence D-xylonate production kinetics in yeast?

Answer: Optimal D-xylonate production in S. cerevisiae occurs at pH 5.5, with productivity dropping significantly at pH 3 due to impaired cell viability and intracellular acid accumulation . Similar pH-dependent trends are observed in lactic acid production, suggesting proton efflux systems (e.g., Pdr12 transporter) may require engineering to enhance acid tolerance .

Q. What analytical methods are used to quantify D-xylonate in microbial cultures?

Answer: High-performance liquid chromatography (HPLC) and enzymatic assays (e.g., NADP^+-dependent dehydrogenases) are standard. For example, assays in H. volcanii used Tris-HCl buffer (pH 7.5) with 5 mM D-xylonate and MgCl₂ to measure conversion to α-ketoglutarate . Intracellular D-xylonate levels are quantified via cell lysis and LC-MS .

Advanced Research Questions

Q. How do genetic switches address D-xylonate accumulation in metabolic engineering?

Answer: The PyjhI promoter in E. coli acts as a genetic switch with low basal activity and a wide dynamic range (0–50 mM D-xylonate). By coupling PyjhI to BTO biosynthesis genes, intracellular D-xylonate levels are autoregulated, reducing toxicity and improving molar yields to 31% . Advanced designs integrate riboswitches or CRISPRi systems for finer control .

Q. What transcriptomic changes occur in S. cerevisiae during D-xylonate production?

Answer: RNA-seq analysis reveals that D-xylonate production does not induce a canonical Environmental Stress Response (ESR). Instead, hypo-osmotic shock-like gene expression patterns emerge, with downregulation of translational machinery and upregulation of cell wall integrity genes (e.g., SED1, CCW14). Notably, Rap1 target genes remain unaffected, distinguishing D-xylonate stress from general acid stress .

Q. Can D-xylonate be co-produced with medium-chain-length polyhydroxyalkanoates (mcl-PHAs) to improve process economics?

Answer: Co-production strategies using engineered Pseudomonas spp. demonstrate feasibility. For example, xylB-expressing strains convert D-xylose to D-xylonate while synthesizing mcl-PHAs from fatty acid precursors. However, metabolic flux imbalances require dynamic pathway regulation, such as split fermentation phases or orthogonal carbon source allocation .

Q. What transport mechanisms limit D-xylonate export in microbial systems?

Answer: Intracellular accumulation of D-xylonate in S. cerevisiae (up to 20 g/L) suggests poor export efficiency. Engineering efflux pumps (e.g., QacA from Staphylococcus aureus) or modifying cell membrane permeability via lipid engineering (e.g., ERG gene overexpression) are proposed solutions .

Q. How do conflicting datasets on D-xylonate toxicity inform strain engineering priorities?

Answer: Discrepancies arise from strain-specific stress responses. For instance, K. lactis tolerates higher D-xylonate levels than S. cerevisiae due to native xylose utilization pathways . Systems biology approaches, such as constraint-based modeling of proton flux, reconcile these contradictions by identifying species-specific metabolic bottlenecks (e.g., ATP demand for pH homeostasis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-Xylonate
Reactant of Route 2
D-Xylonate

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